molecular formula C14H13NO3S B3379984 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 1803030-67-2

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

Cat. No.: B3379984
CAS No.: 1803030-67-2
M. Wt: 275.32 g/mol
InChI Key: VSMYIRFIBDUAEA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYIRFIBDUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803030-67-2
Record name 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves the following steps:

    Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acyl chloride is then reacted with 3-Phenyl-2-amino-propionic acid in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Purification is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2)

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Chemistry:

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Potential use in designing new pharmaceuticals due to its unique structural features.

    Biological Probes: Used in studying enzyme interactions and protein binding.

Industry:

    Materials Science: Component in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxyl and amino groups can form hydrogen bonds, influencing binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Phenyl-2-(thiophene-2-carbonylamino)propanoic acid
  • Molecular Formula: C₁₄H₁₃NO₃S
  • Molecular Weight : 275.32 g/mol
  • CAS Registry : CID 3732659 (PubChem) .
  • Structural Features: A phenyl group at the β-position of the propionic acid backbone. A thiophene-2-carbonyl substituent linked via an amide bond to the α-amino group. Carboxylic acid functional group at the terminal position.

Key Properties :

  • Predicted Collision Cross-Section (CCS) :
    • [M+H]⁺: 161.9 Ų
    • [M+Na]⁺: 170.8 Ų .
  • SMILES : C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 .

Comparison with Structural Analogs

Functional Group Variations

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid C₁₄H₁₃NO₃S Thiophene-2-carbonylamide 275.32 Predicted CCS: 161.9 Ų (M+H⁺); No reported bioactivity .
3-Amino-3-(2-nitrophenyl)propionic acid C₉H₁₀N₂O₄ 2-Nitrophenyl group; β-amino acid 210.19 Used in biochemical research; CAS 5678-48-8 .
3-Amino-3-phenylpropionic acid C₉H₁₁NO₂ Phenyl group; β-amino acid 179.18 Commercial availability (CAS 614-19-7); simpler structure for peptide synthesis .
3-Chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide C₁₉H₁₆ClN₂O₂S Benzothiophene-carboxamide; chloro substituent 380.86 Potential pharmacological activity (e.g., kinase inhibition); CAS 432012-68-5 .
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid C₁₀H₁₀N₄O₂ Tetrazole ring 242.22 Enhanced hydrogen-bonding capacity; studied for metabolic stability (CAS 204188-85-2) .

Structural and Functional Insights

  • Thiophene vs.
  • Amide vs. Sulfonamide: The sulfonamide analog (3-phenyl-2-(thiophene-2-sulfonamido)propanoic acid, CAS 73812-11-0) exhibits higher polarity due to the sulfonyl group, improving aqueous solubility compared to the carbonylamide parent .
  • Tetrazole as a Bioisostere : The tetrazole-containing analog () replaces the carboxylic acid with a tetrazole ring, mimicking carboxylate ionization states while improving metabolic stability .

Biological Activity

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (CAS Number: 381214-41-1) is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C14H13NO3S, with a molecular weight of 275.32 g/mol. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Melting Point204.59 °C
Boiling Point~547.5 °C (predicted)
CAS Number381214-41-1

The compound's structure includes a thiophene moiety, which is often associated with various pharmacological activities.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of related compounds. For instance, derivatives of 3-phenyl-β-alanine have shown significant inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme implicated in several diseases, including cancer and glaucoma. Compounds similar to this compound exhibited IC50 values ranging from 12.1 to 53.6 µM against CA-II, indicating their potential as therapeutic agents .

Key Findings:

  • CA-II Inhibition: The compound demonstrates selective inhibition against CA-II.
  • Binding Mechanism: Molecular docking studies suggest that these compounds bind effectively at the active site of CA-II, blocking its function through hydrogen bonding interactions with key residues such as Thr199 and Gln92 .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of compounds related to this structure. Research has indicated that certain derivatives exhibit antimicrobial activity, which could be beneficial in agricultural applications, such as promoting plant growth and enhancing seed yield and oil content in crops like rapeseed .

Case Study:
A study synthesized various N,N-disubstituted β-amino acids and their derivatives, including thiazole and aromatic substituents. Among these, some compounds demonstrated significant antimicrobial effects .

Pharmacokinetic Properties

The pharmacokinetic profile of these compounds has been evaluated using models such as the BOILED-Egg model from SwissADME, which predicts gastrointestinal absorption and blood-brain barrier permeability. Most derivatives showed high gastrointestinal absorption but did not penetrate the blood-brain barrier, making them suitable for targeting peripheral conditions rather than central nervous system disorders .

Summary of Pharmacokinetic Findings

PropertyResult
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityNone
Lipinski's Rule ComplianceYes

Q & A

Q. What are the recommended synthetic routes for 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a coupling reaction between 3-phenyl-2-aminopropionic acid and thiophene-2-carbonyl chloride. Key steps include:

  • Activation of the carboxylic acid : Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions .
  • Amide bond formation : The acyl chloride reacts with the amino group of 3-phenyl-2-aminopropionic acid in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for this step .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The thiophene protons appear as a multiplet in δ 7.0–7.5 ppm. The amide proton (NH) resonates near δ 8.5–9.0 ppm (broad singlet). The phenyl group protons show aromatic signals at δ 7.2–7.4 ppm, while the propionic acid backbone protons appear as distinct multiplets .
    • ¹³C NMR : The carbonyl carbons (amide and acid) are observed at δ 170–175 ppm. Thiophene carbons appear at δ 125–140 ppm .
  • IR : Strong absorption bands for the amide (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular weight (C₁₅H₁₃N₂O₃S: calculated 313.06 g/mol). Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid group .

Q. What solubility parameters are critical for formulating this compound in biological assays?

Methodological Answer: Solubility in aqueous buffers can be predicted using Hansen solubility parameters (δ). For this compound:

  • δₚ (polar component) : ~12–14 MPa¹/² due to the amide and carboxylic acid groups.
  • δₕ (hydrogen bonding component) : ~8–10 MPa¹/².
  • Optimal solvents : Dimethyl sulfoxide (DMSO) for stock solutions, with dilution into phosphate-buffered saline (PBS) containing 0.1% Tween-80 to prevent precipitation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Geometry optimization : Use B3LYP/6-31G(d) basis sets to minimize energy and determine bond lengths/angles. The amide group’s resonance stabilization and thiophene’s aromaticity influence electron distribution .
  • Frontier molecular orbitals (FMOs) : The HOMO-LUMO gap (~4–5 eV) indicates moderate reactivity. Electron-deficient regions (carboxylic acid) are prone to nucleophilic attack .
  • Electrostatic potential (ESP) maps : Highlight nucleophilic (amide NH) and electrophilic (thiophene sulfur) sites for interaction studies .

Q. What experimental and computational strategies can validate its potential as a kinase inhibitor?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK). Key residues (e.g., Lys721, Asp831) form hydrogen bonds with the amide and carboxylic acid groups .
  • Kinase inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays. Compare with positive controls (e.g., staurosporine) .
  • Structure-activity relationship (SAR) : Modify the thiophene or phenyl substituents to assess impact on binding affinity. Fluorination of the phenyl ring (as in ) may enhance membrane permeability .

Q. How do crystallographic studies resolve contradictions in reported conformational isomers?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: methanol/water). The amide group typically adopts a trans configuration, with the thiophene ring coplanar to the phenyl group for π-π stacking .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable forms. Discrepancies in melting points (e.g., 224–228°C in vs. 218–220°C in ) may arise from solvent inclusion or packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid
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3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

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